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Compound of Interest

Compound Name:
4-Bromo-7-

(trifluoromethyl)quinoline

Cat. No.: B1339427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral and synthetic

characteristics of 4-Bromo-7-(trifluoromethyl)quinoline, a halogenated and

trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental data for this specific

compound, this guide presents a compilation of predicted properties, spectral data from closely

related analogs, a detailed synthetic protocol, and an exploration of its potential biological

significance based on the activities of similar quinoline-based molecules.

Chemical Structure and Properties
4-Bromo-7-(trifluoromethyl)quinoline possesses a quinoline core substituted with a bromine

atom at the 4-position and a trifluoromethyl group at the 7-position. This substitution pattern is

expected to significantly influence its physicochemical and biological properties.[1]
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Property Value

CAS Number 89446-67-3[1]

Molecular Formula C₁₀H₅BrF₃N[1]

Molecular Weight 276.05 g/mol [1]

Appearance Predicted to be a solid

Boiling Point (Predicted) 301.3 ± 37.0 °C at 760 mmHg

Density (Predicted) 1.7 ± 0.1 g/cm³

Flash Point (Predicted) 136.0 ± 26.5 °C

Spectral Data (Analog-Based)
Direct experimental spectral data for 4-Bromo-7-(trifluoromethyl)quinoline is not readily

available in the public domain. Therefore, the following tables present data from closely related

analogs to provide an estimated spectral profile.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromo-7-(trifluoromethyl)quinoline is expected to exhibit

characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts

will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

For comparison, the ¹H NMR data for 4-(4-Bromophenyl)-6-methoxyquinoline is provided.

Table 2: ¹H NMR Data for an Analogous Compound (4-(4-Bromophenyl)-6-methoxyquinoline in

CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.66 d 4.4 Quinoline H

7.95 d 9.2 Quinoline H

7.53 d 8.4 Phenyl H

7.32-7.19 m - Quinoline & Phenyl H

7.10 d 4.3 Quinoline H

6.98 d 2.8 Quinoline H

3.66 s - Methoxy H

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct resonances for the ten carbon atoms of the 4-Bromo-
7-(trifluoromethyl)quinoline molecule. The trifluoromethyl group will appear as a quartet due

to C-F coupling. The table below shows ¹³C NMR data for 6-Methoxy-4-(4-

(trifluoromethyl)phenyl)quinoline as a reference.

Table 3: ¹³C NMR Data for an Analogous Compound (6-Methoxy-4-(4-

(trifluoromethyl)phenyl)quinoline in CDCl₃)
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Chemical Shift (δ) ppm Assignment

158.2 Quinoline C

147.4 Quinoline C

145.4 Quinoline C

144.8 Quinoline C

142.1 (d, J = 1.7 Hz) Phenyl C

131.5 Quinoline C

130.6 (d, J = 32.7 Hz) Phenyl C

129.7 Phenyl C

127.2 Quinoline C

125.7 (q, J = 3.9 Hz) Phenyl C

124.0 (d, J = 272.2 Hz) Trifluoromethyl C

122.0 Quinoline C

121.6 Quinoline C

103.2 Quinoline C

55.5 Methoxy C

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

Mass Spectrometry
The mass spectrum of 4-Bromo-7-(trifluoromethyl)quinoline is expected to show a

characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal

intensity.

Table 4: Predicted Mass Spectrometry Data
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Ion Predicted m/z

[M]⁺ (for ⁷⁹Br) 274.96

[M+2]⁺ (for ⁸¹Br) 276.96

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the quinoline ring system and

the C-Br and C-F bonds.

Table 5: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

3100-3000 Aromatic C-H stretch

1600-1450 Aromatic C=C and C=N stretching

1350-1100 C-F stretching (strong)

1000-800 C-H out-of-plane bending

700-550 C-Br stretch

Experimental Protocols
Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline
A plausible and commonly employed synthetic route to 4-Bromo-7-(trifluoromethyl)quinoline
involves a two-step process starting from 3-(trifluoromethyl)aniline.[1]

This step can be achieved via a Conrad-Limpach reaction.

Reactants: 3-(Trifluoromethyl)aniline and a suitable β-ketoester (e.g., diethyl malonate).

Procedure:

A mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated, often in the presence

of a catalytic amount of acid, to form an enamine intermediate.
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The intermediate is then subjected to thermal cyclization at a high temperature to yield 4-

hydroxy-7-(trifluoromethyl)quinoline.

The crude product is purified by recrystallization.

The hydroxyl group at the 4-position is converted to a bromine atom.

Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline and a brominating agent (e.g., phosphorus

oxybromide (POBr₃) or phosphorus tribromide (PBr₃)).

Procedure:

4-Hydroxy-7-(trifluoromethyl)quinoline is treated with the brominating agent, often in a

suitable solvent.

The reaction mixture is heated to drive the conversion.

Upon completion, the reaction is quenched, and the product is extracted and purified by

column chromatography.

Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-Bromo-7-
(trifluoromethyl)quinoline.
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3-(Trifluoromethyl)aniline

4-Hydroxy-7-(trifluoromethyl)quinoline

Conrad-Limpach Reaction

Diethyl Malonate

4-Bromo-7-(trifluoromethyl)quinolineBromination (e.g., POBr3)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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